2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Description

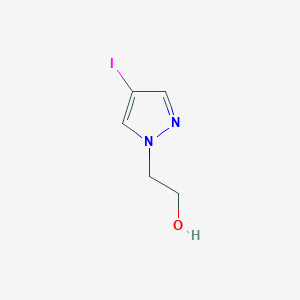

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYRYUORKTCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol

An in-depth technical guide by a Senior Application Scientist.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic building block, 2-(4-Iodo-1H-pyrazol-1-yl)ethanol. Designed for researchers, chemists, and professionals in drug development, this document details the theoretical prediction, experimental acquisition, and detailed interpretation of its ¹H and ¹³C NMR spectra. Our approach is grounded in established spectroscopic principles and validated by data from analogous structures, ensuring a reliable framework for the structural elucidation of this and similar pyrazole derivatives.

Introduction: The Structural Significance of a Versatile Pyrazole Building Block

This compound is a valuable heterocyclic intermediate, particularly in the synthesis of pharmaceutical agents and functional materials. The pyrazole core is a common motif in numerous bioactive molecules, and the presence of an iodo-group at the C4 position provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The N1-linked hydroxyethyl side chain offers a point for derivatization or can influence the molecule's solubility and pharmacokinetic properties.

Given its potential for creating diverse molecular libraries, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing precise information about the molecular skeleton, connectivity, and electronic environment of each atom. This guide explains the causality behind spectral patterns, enabling researchers to confidently identify and characterize this molecule.

Theoretical Framework and Spectral Prediction

Before entering the laboratory, a robust theoretical prediction of the NMR spectra serves as a critical roadmap for data interpretation. The structure of this compound presents distinct electronic environments that govern the chemical shifts (δ) and coupling constants (J) of its constituent nuclei.

Analysis of the Pyrazole Ring System

The 1,4-disubstituted pyrazole ring features two aromatic protons, H3 and H5. Their chemical shifts are influenced by several factors:

-

Aromaticity: As part of an aromatic system, these protons are expected to resonate in the downfield region (typically 7.0-8.5 ppm).

-

N1-Substitution: The electron-withdrawing nature of the nitrogen atom at position 1 deshields the adjacent H5 proton, shifting it further downfield compared to the H3 proton.

-

Iodo-Substituent at C4: The iodine atom at the C4 position exerts a significant electronic effect. While halogens are generally electron-withdrawing via induction, iodine's "heavy atom effect" can influence the shielding of nearby nuclei in a complex manner. More importantly for ¹H NMR, it eliminates the possibility of H3-H4 or H4-H5 coupling, simplifying the spectrum. The primary influence of the iodo group is on the carbon chemical shifts.

Consequently, we predict two singlets in the aromatic region of the ¹H NMR spectrum. The proton at the C5 position (adjacent to the N1-substituent) is expected to be more deshielded and appear at a higher chemical shift than the proton at the C3 position.

Analysis of the N1-Hydroxyethyl Side Chain

The -(CH2)2OH group introduces two aliphatic signals and one exchangeable proton:

-

N-CH₂ (Methylene adjacent to Nitrogen): These protons are directly attached to the pyrazole ring nitrogen. This deshielding environment suggests a chemical shift in the range of 4.0-4.5 ppm.

-

O-CH₂ (Methylene adjacent to Oxygen): These protons are adjacent to the electronegative oxygen atom, placing their expected chemical shift around 3.7-4.1 ppm.

-

Hydroxyl Proton (-OH): This proton is exchangeable, and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet and may not show clear coupling.

These two methylene groups will exhibit coupling to each other, resulting in a triplet-of-triplets pattern, a classic A₂B₂ system.

Predicted ¹H and ¹³C NMR Data Summary

Based on the analysis above and data from structurally related N-substituted pyrazoles, we can predict the approximate spectral data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Atom Type | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted ¹³C δ (ppm) |

| H3 | Pyrazole CH | ~7.5 - 7.7 | Singlet (s) | ~135 - 140 |

| H5 | Pyrazole CH | ~7.8 - 8.0 | Singlet (s) | ~145 - 150 |

| C4 | Pyrazole C-I | - | - | ~60 - 65 |

| N-CH ₂ | Methylene | ~4.2 - 4.4 | Triplet (t) | ~52 - 56 |

| O-CH ₂ | Methylene | ~3.8 - 4.0 | Triplet (t) | ~60 - 64 |

| OH | Hydroxyl | Variable (broad s) | Broad Singlet (br s) | - |

Note: Predictions are based on typical values in CDCl₃ or DMSO-d₆. The C4-I signal is often low intensity and can be difficult to observe.

Experimental Protocol for High-Fidelity NMR Data Acquisition

This section provides a self-validating protocol to ensure the acquisition of high-quality, reproducible NMR data.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral interpretation. Residual solvents from synthesis or purification should be removed under high vacuum.

-

Massing: Accurately weigh approximately 10-15 mg of the compound directly into a clean, dry NMR tube.

-

Solvent Selection:

-

Deuterated Chloroform (CDCl₃): An excellent first choice for general organic compounds. It solubilizes many non-polar to moderately polar compounds well.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): Recommended if solubility in CDCl₃ is poor. A key advantage of DMSO-d₆ is that it slows down the exchange rate of the hydroxyl proton, often allowing its coupling to the adjacent methylene group to be resolved.

-

-

Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). Modern spectrometers can often lock and reference to the residual solvent peak, but TMS provides an absolute reference.

-

Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition

The following workflow outlines the acquisition of standard 1D and essential 2D spectra on a typical 400 MHz or 500 MHz spectrometer.

Caption: Standard workflow for NMR data acquisition and analysis.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay (d1) of 2 seconds.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-2048 scans, spectral width of ~240 ppm, d1 of 2 seconds.

-

-

2D COSY (Correlation Spectroscopy):

-

This experiment reveals ¹H-¹H coupling correlations. It is essential for confirming the connectivity of the N-CH₂-CH₂-OH fragment. A cross-peak will appear between the two methylene signals.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

This experiment correlates directly bonded ¹H and ¹³C nuclei. It is the most reliable method for definitively assigning each carbon signal by linking it to its attached, and already assigned, proton.

-

Spectral Interpretation and Structural Confirmation

This section details the process of assigning the acquired signals to the molecular structure, using a realistic, hypothetical dataset consistent with our predictions.

Hypothetical Dataset (in DMSO-d₆ at 400 MHz):

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.95 (s, 1H, H5), 7.68 (s, 1H, H3), 4.90 (t, J = 5.2 Hz, 1H, OH), 4.25 (t, J = 5.5 Hz, 2H, N-CH₂), 3.75 (q, J = 5.4 Hz, 2H, O-CH₂).

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 148.2 (C5), 137.1 (C3), 62.5 (C4), 61.8 (O-CH₂), 54.0 (N-CH₂).

¹H NMR Spectrum Analysis

-

Aromatic Region: Two singlets are observed at 7.95 and 7.68 ppm, each integrating to one proton. Based on our prediction, the more deshielded signal at 7.95 ppm is assigned to H5 , and the signal at 7.68 ppm is assigned to H3 . The singlet multiplicity confirms the absence of adjacent protons due to the C4-iodo substitution.

-

Aliphatic Region:

-

A triplet at 4.25 ppm integrating to two protons is assigned to the N-CH₂ group.

-

A quartet at 3.75 ppm integrating to two protons is assigned to the O-CH₂ group.

-

A triplet at 4.90 ppm is assigned to the -OH proton. In DMSO-d₆, this proton's coupling to the adjacent O-CH₂ group is resolved, hence the triplet multiplicity (J = 5.2 Hz). The O-CH₂ signal appears as a quartet because it is coupled to both the N-CH₂ (triplet) and the OH (doublet), but overlap of couplings can lead to more complex patterns like this quartet. A COSY spectrum would definitively confirm this.

-

¹³C NMR Spectrum Analysis

-

Aromatic Carbons: The signals at 148.2 ppm and 137.1 ppm are characteristic of pyrazole ring carbons. Using an HSQC spectrum, the 148.2 ppm signal would correlate with the H5 proton (7.95 ppm), and the 137.1 ppm signal would correlate with the H3 proton (7.68 ppm), confirming their assignments.

-

C4-Iodo Carbon: The signal at 62.5 ppm is in the expected region for a carbon atom bearing an iodine. This carbon has no attached protons and would show no correlation in an HSQC spectrum, aiding its identification.

-

Aliphatic Carbons: The HSQC spectrum would show a correlation between the proton signal at 3.75 ppm and the carbon signal at 61.8 ppm (O-CH₂) , and between the proton signal at 4.25 ppm and the carbon signal at 54.0 ppm (N-CH₂) .

Confirmation with 2D NMR

The following diagram illustrates how 2D NMR validates the proposed structure.

Caption: Key 2D NMR correlations for structural assignment.

-

COSY: Confirms the N-CH₂-CH₂-OH spin system by showing cross-peaks between N-CH₂/O-CH₂ and O-CH₂/OH.

-

HSQC: Unambiguously links each proton to its directly attached carbon, solidifying the assignments for C3, C5, N-CH₂, and O-CH₂.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, rooted in the principles of chemical structure and magnetic resonance. We will explore the nuanced effects of the pyrazole ring, the iodo-substituent, and the N-hydroxyethyl side chain on the NMR spectra, providing a robust framework for the structural elucidation of this and related heterocyclic compounds.

Introduction: The Structural Significance of this compound

Substituted pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The title compound, this compound, incorporates several key structural motifs: a five-membered aromatic pyrazole ring, a heavy iodine atom at the C4 position, and a hydroxyethyl group at the N1 position. The iodine atom, in particular, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents.[2]

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, we can precisely map the electronic environment of each atom within the molecule. This guide will delve into the predicted spectral features of this compound, providing a detailed rationale for the expected peak assignments.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for the pyrazole ring protons and the protons of the N-hydroxyethyl side chain. The chemical shifts are influenced by the aromaticity of the pyrazole ring, the electronegativity of the nitrogen and oxygen atoms, and the anisotropic effects of the iodine substituent.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~ 7.6 | s | - |

| H5 | ~ 7.5 | s | - |

| N-CH₂ | ~ 4.2 | t | ~ 5.5 |

| O-CH₂ | ~ 3.9 | t | ~ 5.5 |

| OH | Variable (broad s) | s | - |

Rationale for Assignments

-

Pyrazole Ring Protons (H3 and H5): In the parent 1H-pyrazole, the H3 and H5 protons are equivalent due to tautomerism. However, in N1-substituted pyrazoles, they become distinct. The H3 and H5 protons are expected to appear as singlets due to the absence of adjacent protons. Their chemical shifts in the aromatic region (around 7.5-7.6 ppm) are characteristic of pyrazole ring protons. The iodine at C4 will have a minor influence on their chemical shifts compared to an unsubstituted pyrazole.

-

N-CH₂ Protons: These methylene protons are directly attached to the pyrazole ring nitrogen (N1). The electronegativity of the nitrogen atom will cause a downfield shift, placing their signal around 4.2 ppm. They will appear as a triplet due to coupling with the adjacent O-CH₂ protons.

-

O-CH₂ Protons: These methylene protons are adjacent to the hydroxyl group. The electronegative oxygen atom will also deshield these protons, resulting in a signal around 3.9 ppm. This signal will also be a triplet due to coupling with the N-CH₂ protons.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may exchange with deuterium in the presence of D₂O.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will provide direct information about the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~ 140 |

| C4 | ~ 65 |

| C5 | ~ 130 |

| N-CH₂ | ~ 55 |

| O-CH₂ | ~ 62 |

Rationale for Assignments

-

Pyrazole Ring Carbons (C3, C4, C5): The C3 and C5 carbons of the pyrazole ring are expected to resonate in the aromatic region. C3 is generally found further downfield than C5 in N1-substituted pyrazoles. The most significant feature is the C4 carbon, which is directly bonded to the iodine atom. The "heavy atom effect" of iodine will cause a substantial upfield shift for C4, bringing its resonance to approximately 65 ppm.

-

N-CH₂ Carbon: This carbon is attached to the N1 of the pyrazole ring and will be deshielded, with an expected chemical shift around 55 ppm.

-

O-CH₂ Carbon: This carbon is bonded to the electronegative oxygen atom of the hydroxyl group, leading to a more pronounced downfield shift compared to the N-CH₂ carbon, with a predicted resonance around 62 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following standardized protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm).

-

-

Spectrometer Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Perform tuning and shimming of the spectrometer to achieve a homogeneous magnetic field.

-

Set appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including spectral width, acquisition time, relaxation delay, and the number of scans.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required for the ¹³C spectrum due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Perform phase and baseline correction of the spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Reference the chemical shifts to the residual solvent peak or the TMS signal.

-

Visualizing the Molecular Structure and Analytical Workflow

To aid in the discussion of NMR assignments, a clear representation of the molecular structure with atom numbering is essential.

Figure 1: Molecular structure of this compound with atom numbering.

The logical flow of NMR analysis for structural elucidation can be visualized as follows:

Figure 2: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the various structural components on the NMR parameters, researchers can confidently assign the spectral peaks and verify the structure of this important synthetic intermediate. The provided experimental protocol offers a standardized approach to obtaining high-quality data, ensuring reproducibility and accuracy in structural characterization.

References

An In-depth Technical Guide to the FT-IR Spectrum of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest in synthetic chemistry and drug development. This document outlines the theoretical principles for spectral interpretation, a detailed experimental protocol for data acquisition using Attenuated Total Reflectance (ATR), and a thorough breakdown of the resulting spectrum. Key vibrational modes are assigned to their corresponding functional groups, including the hydroxyl (O-H), aliphatic and aromatic carbon-hydrogen (C-H), pyrazole ring (C=N, C=C), and carbon-iodine (C-I) bonds. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a robust methodology for the structural characterization of novel pyrazole derivatives.

Introduction

This compound is a functionalized pyrazole derivative. The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The addition of an iodo- group provides a key site for further synthetic modifications, such as cross-coupling reactions, while the ethanol substituent can influence solubility and provide a point for esterification or etherification.

Accurate structural confirmation is a critical step in the synthesis and quality control of such compounds. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1][2] This guide establishes a detailed framework for acquiring and interpreting the FT-IR spectrum of the title compound, ensuring its unambiguous identification and purity assessment.

Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths.[2] When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the bond absorbs the energy, resulting in a change in its vibrational state.[1] These vibrations, which include stretching and bending, occur at characteristic frequencies for different functional groups.[3] An FT-IR spectrum plots the percentage of light transmitted or absorbed against the wavenumber (cm⁻¹), which is proportional to frequency.[4]

The spectrum is typically divided into two main regions:

-

Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, C=O, N-H).[5]

-

Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹): This region contains complex absorptions arising from the coupled vibrations of the entire molecule, making it unique for each compound.[4][5]

Experimental Protocol: Data Acquisition via ATR

Attenuated Total Reflectance (ATR) has become a dominant sampling technique in FT-IR spectroscopy due to its minimal requirement for sample preparation.[6][7][8] The method is suitable for both solid and liquid samples and provides high-quality, reproducible spectra.[9]

Methodology

The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of this compound using a standard FT-IR spectrometer equipped with a diamond ATR accessory.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal stability.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Collection:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Acquire a background spectrum. This critical step measures the ambient environment and instrument response, which will be subtracted from the sample spectrum.[9]

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply consistent pressure using the integrated press to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential as the IR beam's evanescent wave only penetrates a few microns into the sample.[8][9][10]

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

-

-

Data Processing:

-

The resulting spectrum is automatically ratioed against the collected background.

-

If necessary, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration, making the spectrum appear more comparable to a traditional transmission spectrum.[7]

-

Perform baseline correction to ensure all peaks originate from a flat baseline.

-

Experimental Workflow Diagram

Caption: Workflow for FT-IR data acquisition using the ATR method.

Analysis and Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound can be analyzed by assigning absorption bands to the vibrational modes of its constituent functional groups. The table below summarizes the expected key absorptions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3550 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Hydroxyl (-OH) |

| 3150 - 3100 | Medium | C-H Stretch | Pyrazole Ring (Aromatic-like) |

| 2960 - 2850 | Medium | C-H Stretch | Ethanol Side Chain (-CH₂) |

| ~1560 - 1450 | Medium-Strong | C=N & C=C Stretch | Pyrazole Ring Skeletal Vibrations |

| 1470 - 1430 | Medium | C-H Bend (Scissoring) | Ethanol Side Chain (-CH₂) |

| ~1290 | Medium-Strong | C-N Stretch | Pyrazole Ring |

| 1100 - 1000 | Strong | C-O Stretch | Primary Alcohol |

| Below 600 | Medium-Weak | C-I Stretch | Iodo-substituent |

Detailed Spectral Regions

-

O-H Stretching Region (3550 - 3200 cm⁻¹): The most prominent feature in this region is a strong and broad absorption band characteristic of the O-H stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding.[11][12] A study of a similar compound, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, reported this ν(OH) peak at 3260 cm⁻¹.[13] The broadness of this peak is a direct consequence of the various hydrogen-bonding environments present in the solid state.

-

C-H Stretching Region (3150 - 2850 cm⁻¹): This region contains two types of C-H stretching vibrations:

-

Aromatic-like C-H Stretch (3150 - 3100 cm⁻¹): Weaker to medium peaks in this area are attributed to the C-H bonds on the pyrazole ring.[14]

-

Aliphatic C-H Stretch (2960 - 2850 cm⁻¹): Medium-intensity peaks corresponding to the asymmetric and symmetric stretching of the CH₂ groups in the ethanol side chain are expected here.[12]

-

-

Pyrazole Ring and Double Bond Region (1600 - 1400 cm⁻¹): This part of the fingerprint region is critical for confirming the heterocyclic core. A series of medium to strong bands are expected, arising from the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.[15] Research on pyrazole ligands has identified these skeletal vibrations in the 1557 cm⁻¹ to 1317 cm⁻¹ range.[15] Additionally, the scissoring (bending) vibration of the aliphatic -CH₂- groups typically appears around 1465 cm⁻¹.[12]

-

C-N and C-O Stretching Region (1300 - 1000 cm⁻¹): This region contains two key strong absorptions.

-

A strong band near 1290 cm⁻¹ is indicative of the C-N stretching vibration within the pyrazole ring structure.[16]

-

A very strong absorption, typically between 1100 cm⁻¹ and 1000 cm⁻¹, is characteristic of the C-O stretching vibration of the primary alcohol group.[12] This is often one of the most intense peaks in the fingerprint region for primary alcohols.

-

-

Low-Frequency Region (Below 600 cm⁻¹): The vibration associated with the carbon-iodine (C-I) bond is expected in this region. The C-I stretch is typically found between 600 and 500 cm⁻¹.[17] Due to the high mass of the iodine atom, this vibration occurs at a low frequency.[18]

Key Molecular Vibrations

References

- 1. m.youtube.com [m.youtube.com]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. azooptics.com [azooptics.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 9. s4science.at [s4science.at]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. eng.uc.edu [eng.uc.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. FTIR [terpconnect.umd.edu]

- 18. Infrared Spectrometry [www2.chemistry.msu.edu]

crystal structure analysis of 4-iodo-1H-pyrazole derivatives

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Iodo-1H-Pyrazole Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and interpretations central to the . Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices and provides a framework for obtaining, analyzing, and applying high-fidelity structural data.

The Strategic Importance of 4-Iodo-1H-Pyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity medication rimonabant.[1] The introduction of an iodine atom at the 4-position of the pyrazole ring is a strategic synthetic decision. This modification serves two primary purposes:

-

A Versatile Synthetic Handle: The carbon-iodine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[2] This allows the 4-iodopyrazole core to serve as a key intermediate, enabling the construction of diverse and complex molecular architectures for drug discovery programs.[3][4]

-

Modulation of Intermolecular Interactions: Iodine is a large, polarizable atom capable of forming potent non-covalent interactions, most notably halogen bonds (C-I···X, where X is a Lewis base). These interactions can profoundly influence the crystal packing of a molecule, which in turn dictates critical physicochemical properties such as solubility, stability, and bioavailability.

Understanding the three-dimensional arrangement of these molecules in the solid state is therefore not merely an academic exercise; it is a critical step in rational drug design and materials science.[5]

From Synthesis to Single Crystal: A Preparative Workflow

The journey to a crystal structure begins with the synthesis of the target molecule and culminates in the growth of diffraction-quality single crystals.

Synthesis of 4-Iodo-1H-Pyrazole Derivatives

The direct electrophilic iodination of a pre-formed pyrazole ring is the most common and efficient route to 4-iodopyrazoles. The C4 position is electronically favored for substitution.[2] The choice of iodinating agent and reaction conditions is dictated by the substrate's reactivity and the presence of sensitive functional groups.

Protocol 1: Green Iodination with I₂/H₂O₂

This method is environmentally benign, using water as a solvent and producing water as the sole byproduct.[2]

-

Materials: Pyrazole derivative (1.0 eq), Iodine (I₂) (0.5 eq), 30% Hydrogen Peroxide (H₂O₂) (0.6 eq), Water (H₂O).

-

Procedure:

-

Suspend the pyrazole derivative (1.0 eq) in water with vigorous stirring.

-

Add iodine (0.5 eq) to the suspension.

-

Add 30% hydrogen peroxide (0.6 eq) dropwise at ambient temperature. The H₂O₂ acts as an oxidant to generate the electrophilic iodine species in situ.

-

Stir the reaction mixture for 1-4 hours, monitoring progress via Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate to quench excess iodine, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 2: Iodination with N-Iodosuccinimide (NIS)

NIS is a milder, highly selective iodinating agent, ideal for more sensitive or complex substrates.[2]

-

Materials: Pyrazole derivative (1.0 eq), N-Iodosuccinimide (NIS) (1.1-1.5 eq), appropriate solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN)).

-

Procedure:

-

Dissolve the pyrazole derivative (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath to control the initial reaction exotherm.

-

Add NIS (1.1-1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium thiosulfate.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product as described in Protocol 1.

-

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.

-

Solvent Selection: The ideal solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

-

Common Crystallization Techniques:

-

Slow Evaporation: The compound is dissolved in a solvent in which it is moderately soluble. The container is loosely covered (e.g., with perforated film) to allow the solvent to evaporate over days or weeks, gradually increasing the concentration and inducing crystallization.

-

Vapor Diffusion (Hanging/Sitting Drop): A concentrated solution of the compound in a good solvent is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a well containing a poor solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the drop, reducing the compound's solubility and promoting crystal growth.

-

Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or further in a refrigerator.

-

Single-Crystal X-ray Diffraction: Elucidating the 3D Structure

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Experimental Workflow

The process can be visualized as a linear progression from crystal selection to data analysis.

Caption: The workflow from synthesis to final crystal structure analysis.

Principles of Data Collection and Reduction

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections (spots) of varying intensities.

-

Data Reduction: The collected raw data is processed. This involves integrating the intensities of each reflection, applying corrections for experimental factors (like absorption), and determining the unit cell parameters and space group of the crystal.

Structural Analysis: From Data to Chemical Insight

The output of an SC-XRD experiment is a model of the electron density in the crystal. This model is refined to yield the final atomic positions, bond lengths, angles, and intermolecular interactions.

The Crystal Structure of 4-Iodo-1H-pyrazole

Recent studies have completed the crystallographic data for the entire series of 4-halogenated-1H-pyrazoles.[6][7][8] A key finding is that the supramolecular assembly (the way molecules pack together) is highly dependent on the halogen substituent. While the chloro and bromo analogs form discrete hydrogen-bonded trimers, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form infinite one-dimensional chains, or "catemers".[9]

Caption: Supramolecular motifs in 4-halogenated pyrazoles.[9]

This difference in packing is significant. For a pharmaceutical solid, a catemeric (polymeric) structure might be more thermodynamically stable but could have lower solubility compared to a structure made of discrete units (trimers). The ability of iodine to participate in other interactions, alongside the primary N-H···N hydrogen bonds, influences this preference for a chain-like assembly.[10]

Table 1: Crystallographic Data for 4-Iodo-1H-pyrazole

| Parameter | Value | Reference |

| Chemical Formula | C₃H₃IN₂ | [11] |

| Formula Weight | 193.97 | [11] |

| Crystal System | Orthorhombic | [7] |

| Space Group | Imma | [7] |

| a (Å) | 7.042(1) | [7] |

| b (Å) | 7.636(2) | [7] |

| c (Å) | 10.150(2) | [7] |

| Z (molecules/cell) | 4 | [7] |

| N(H)···N distance (Å) | 2.87(3) | [9] |

Visualizing Intermolecular Contacts: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[12][13] The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds.

The analysis can be decomposed into a 2D "fingerprint plot," which quantifies the percentage contribution of different types of contacts to the overall crystal packing. For halogenated pyrazole derivatives, the key interactions are typically:

-

H···H contacts: Often the most abundant, representing general van der Waals forces.[12][14]

-

X···H/H···X contacts (X = O, N, I): These represent hydrogen bonds and other directed interactions. The presence of strong N-H···N or C-I···O/N interactions will be evident here.[12][15]

-

C···H/H···C contacts: Often indicative of C-H···π interactions.[13]

Table 2: Representative Intermolecular Contact Contributions (%) from Hirshfeld Analysis of Pyrazole Derivatives

| Contact Type | Compound A (Carboxylic Acid Pyrazole)[12] | Compound B (Tosyl Pyrazole)[14] | Compound C (Antipyrine Derivative)[13] |

| H···H | 41.5% | 60.5% | 55.3% |

| O···H/H···O | 22.4% | 20.4% | 6.5% |

| C···H/H···C | 13.1% | 10.7% | 29.2% |

| N···H/H···N | 8.7% | 6.5% | 4.6% |

Note: Data is for illustrative purposes to show typical interaction profiles. Specific values for a 4-iodo derivative would require dedicated analysis.

This quantitative analysis is invaluable for crystal engineering. By understanding which interactions dominate the packing, scientists can design new derivatives with modified functional groups to favor or disrupt certain contacts, thereby targeting desired physical properties.

Practical Implications in Drug Development

The structural insights gained from this analysis directly inform key decisions in the drug development pipeline.

-

Structure-Activity Relationship (SAR): A precise crystal structure of a 4-iodopyrazole derivative bound to a biological target (e.g., a protein kinase) provides a definitive map of the binding interactions. This allows medicinal chemists to design next-generation inhibitors with improved potency and selectivity.

-

Polymorph Screening: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms (polymorphs), each with different stability and solubility. Understanding the intermolecular interactions, particularly the role of the iodine atom, allows for a targeted search for different polymorphs and helps in selecting the optimal form for development.

-

Crystal Engineering: By understanding the supramolecular motifs, such as the catemers found in 4-iodo-1H-pyrazole, scientists can design co-crystals. In a co-crystal, the API is crystallized with a benign co-former, creating a new solid form with potentially superior properties (e.g., enhanced solubility) without altering the API's chemical structure.

Conclusion

The is a multidisciplinary endeavor that integrates synthetic chemistry, crystallography, and computational analysis. The iodine atom is not a passive substituent but an active participant in directing supramolecular assembly through halogen bonding and other weak interactions. A thorough understanding of the resulting crystal structures provides invaluable, actionable knowledge for the design of new pharmaceuticals and advanced materials. This guide serves as a foundational resource for professionals seeking to leverage crystal structure analysis to its fullest potential.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole | International Conference on Frontiers in Academic Research [as-proceeding.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability Assessment of 2-(4-Iodo-1H-pyrazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Iodo-1H-pyrazol-1-yl)ethanol is a heterocyclic compound with potential applications as a synthetic intermediate in pharmaceutical and agrochemical research.[1][2] The introduction of the iodo- and hydroxyethyl- groups to the pyrazole core creates a molecule with specific physicochemical characteristics that are critical to its handling, formulation, and ultimate utility.[3] This guide provides a comprehensive framework for the systematic evaluation of two of its most vital properties: solubility and stability. We will explore the theoretical underpinnings, present detailed, field-proven experimental protocols, and discuss the interpretation of results in the context of drug discovery and development. The methodologies described herein are grounded in established scientific principles and adhere to international regulatory standards, such as those set by the International Council for Harmonisation (ICH).[4][5]

Introduction: Compound Profile and Rationale

Heterocyclic compounds, particularly those containing pyrazole rings, are foundational scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][3] The subject of this guide, this compound, combines several key features:

-

A Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, often associated with diverse pharmacological effects.[1]

-

An Iodo- Substituent: The iodine atom at the C4 position significantly increases the molecular weight and can act as a synthetic handle for further functionalization (e.g., in cross-coupling reactions) or as a bioisostere.[6] It also influences lipophilicity.

-

An Ethanol Side Chain: The hydroxyethyl group at the N1 position introduces a polar, hydrogen-bond-donating functional group, which is expected to impact aqueous solubility and provide another site for chemical modification.[2]

A thorough understanding of this compound's solubility and stability is not merely an academic exercise; it is a prerequisite for its effective use. Poor solubility can hinder biological assays, lead to inaccurate structure-activity relationship (SAR) data, and create significant challenges in formulation development.[7][8] Likewise, chemical instability can compromise the purity, potency, and safety of the active substance, leading to the formation of potentially toxic degradants.[9][10]

This guide provides the necessary protocols to preemptively identify and manage these challenges.

Solubility Characterization

Solubility is a critical physicochemical parameter that dictates a compound's behavior from early discovery assays to final dosage form.[8][11] We will address two distinct but complementary types of solubility: kinetic and thermodynamic.

Theoretical Considerations & In Silico Prediction

Before initiating wet-lab experiments, predictive models can offer valuable first approximations. The parent compound, 4-iodopyrazole, has an experimental LogP of 1.7, suggesting moderate lipophilicity.[12] While no experimental data is publicly available for this compound, the addition of the polar ethanol group would be expected to decrease the LogP and increase aqueous solubility compared to the parent pyrazole.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous medium.[11][13] This is highly relevant for early-stage in vitro biological screening where compounds are typically handled in this manner.

Experimental Protocol: High-Throughput Nephelometric Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

-

Aqueous Transfer: Using a liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate pre-filled with 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a 100-fold dilution with a final DMSO concentration of 1%.

-

Incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Read the turbidity (nephelometry) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit.

Causality: This method mimics the process of diluting a compound into an assay buffer.[13] The rapid change in solvent environment can cause supersaturation and subsequent precipitation. Nephelometry provides a sensitive, direct measure of the insoluble particles formed.[7]

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a given solvent system when equilibrium has been established between the dissolved and undissolved states.[13] This is the gold standard for solubility measurement and is critical for formulation and preclinical development.[14]

Experimental Protocol: Shake-Flask Method (HPLC-UV Quantitation)

-

Compound Addition: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials, each containing a known volume (e.g., 1 mL) of the test solvent.

-

Recommended Solvents: Purified Water, PBS (pH 7.4), 0.1 N HCl (simulated gastric fluid), Fasted State Simulated Intestinal Fluid (FaSSIF).

-

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Sample Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot from the supernatant.

-

Separation of Solid: Immediately filter the aliquot through a low-binding 0.45 µm filter (e.g., PVDF) to remove any undissolved solid. This step is critical to avoid artificially high results.

-

Quantitation:

Causality: The shake-flask method ensures that the system reaches a true thermodynamic equilibrium.[14] Using HPLC for quantification provides high specificity and accuracy, allowing for precise measurement of the dissolved compound concentration without interference from potential impurities or excipients.[15]

Data Presentation: Solubility Profile

| Parameter | Solvent/Condition | Result (µg/mL) | Method |

| Kinetic Solubility | PBS, pH 7.4, 2 hr | Example: 75 | Nephelometry |

| Thermodynamic Solubility | Purified Water, 25°C | Example: 150 | Shake-Flask HPLC |

| Thermodynamic Solubility | PBS, pH 7.4, 25°C | Example: 180 | Shake-Flask HPLC |

| Thermodynamic Solubility | 0.1 N HCl, 37°C | Example: 250 | Shake-Flask HPLC |

Stability Assessment and Forced Degradation

Stability testing provides critical information on how the quality of a substance varies over time under the influence of environmental factors.[17] Forced degradation (stress testing) is a cornerstone of this process, designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[10][18][19]

The Stability-Indicating Analytical Method

A prerequisite for any stability study is the development and validation of a stability-indicating analytical method (SIAM), typically a Reverse-Phase HPLC (RP-HPLC) method.[20][21] The goal of a SIAM is to separate, detect, and quantify the intact active pharmaceutical ingredient (API) from its degradation products and any process impurities.[22][23]

Workflow for Stability Assessment

Caption: Workflow for developing a stability-indicating method.

Forced Degradation Protocols

Forced degradation studies intentionally expose the compound to conditions more severe than accelerated stability testing.[24] The goal is to achieve a target degradation of 5-20% of the active substance.[24]

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Expose the solutions to the stress conditions outlined below.

-

At appropriate time points, withdraw samples, neutralize if necessary, dilute to a target concentration, and analyze using the developed HPLC method.

-

A control sample, protected from stress, should be analyzed concurrently.

Stress Conditions (based on ICH Q1A(R2))[4][17]:

-

Acid Hydrolysis:

-

Condition: 0.1 N HCl at 60°C.[24]

-

Rationale: To assess susceptibility to degradation in acidic environments, simulating conditions in the stomach. The pyrazole ring or the ether linkage (if formed as an impurity) could be labile.

-

-

Base Hydrolysis:

-

Condition: 0.1 N NaOH at 60°C.[24]

-

Rationale: To evaluate stability in alkaline conditions. Ester impurities or the pyrazole ring itself may be susceptible to base-catalyzed hydrolysis.

-

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[23]

-

Rationale: To test for susceptibility to oxidation. The pyrazole ring and the secondary alcohol are potential sites of oxidation.

-

-

Thermal Degradation:

-

Condition: Solution stored at 80°C; Solid compound stored at 80°C.[19]

-

Rationale: To evaluate the intrinsic thermal stability of the molecule in both solid and solution states.

-

-

Photostability:

-

Condition: Expose solution and solid to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[24][25]

-

Rationale: To identify any light-induced degradation. The C-I bond is known to be potentially photolabile.

-

Data Analysis and Presentation

The primary outputs are the percentage of the parent compound remaining and the percentage of total degradation products formed. Mass balance—accounting for the sum of the assay of the parent compound and the levels of all degradation products—should be calculated to ensure all significant degradants are detected.[19]

Table of Forced Degradation Results

| Stress Condition | Duration | % Assay Remaining | % Total Degradants | Mass Balance (%) | Observations |

|---|---|---|---|---|---|

| 0.1 N HCl, 60°C | 24 hr | Example: 92.5 | Example: 6.8 | Example: 99.3 | One major degradant observed at RRT 0.85 |

| 0.1 N NaOH, 60°C | 8 hr | Example: 88.1 | Example: 11.2 | Example: 99.3 | Two minor degradants observed |

| 3% H₂O₂, RT | 24 hr | Example: 98.7 | Example: 1.1 | Example: 99.8 | Minimal degradation |

| Heat (Solid), 80°C | 7 days | Example: 99.5 | Example: <0.5 | Example: >99.5 | Compound is stable in solid state |

| Photostability (ICH) | 7 days | Example: 91.3 | Example: 8.1 | Example: 99.4 | Significant degradation, requires light-protective packaging |

Conclusion and Implications

This technical guide outlines a systematic, industry-standard approach to characterizing the solubility and stability of this compound. The data generated from these protocols are essential for making informed decisions throughout the drug development lifecycle.

-

Solubility data will guide solvent selection for biological assays, inform the developability assessment, and provide a foundation for creating viable formulations.

-

Stability data will identify critical liabilities of the molecule, elucidate degradation pathways, support the development of a robust analytical control strategy, and define appropriate storage and handling conditions.[10][26]

By rigorously applying these methodologies, researchers can effectively de-risk their projects, ensuring that the full potential of novel chemical entities like this compound can be explored with confidence and scientific integrity.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. solvescientific.com.au [solvescientific.com.au]

- 8. bmglabtech.com [bmglabtech.com]

- 9. ajpsonline.com [ajpsonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pharmatutor.org [pharmatutor.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 16. sciforum.net [sciforum.net]

- 17. database.ich.org [database.ich.org]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. pharmaguru.co [pharmaguru.co]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. researchgate.net [researchgate.net]

- 22. ijtsrd.com [ijtsrd.com]

- 23. scispace.com [scispace.com]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 25. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 26. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to 2-(4-Iodo-1H-pyrazol-1-yl)ethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Iodo-1H-pyrazol-1-yl)ethanol is a key heterocyclic building block that is gaining increasing attention in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a reactive iodine atom on the pyrazole ring and a versatile ethanol side chain, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 1408334-75-7 | N/A |

| Molecular Formula | C₅H₇IN₂O | [1][2] |

| Molecular Weight | 238.03 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not definitively reported; related compound 4-iodo-1H-pyrazole melts at 108-110 °C | [3] |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and acetone. Limited solubility in water is anticipated based on the parent compound, 1H-pyrazole. | [4] |

| Storage Conditions | 2-8°C, protect from light | N/A |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While specific experimental spectra for this compound are not widely published, a detailed analysis of the expected spectral features can be inferred from the known data of closely related analogs, such as 4-iodopyrazole and various N-substituted pyrazoles.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The two protons on the pyrazole ring (at the C3 and C5 positions) will appear as singlets. The chemical shifts of the two methylene groups of the ethanol side chain will be influenced by the adjacent nitrogen and oxygen atoms, respectively, and will likely appear as triplets due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum will provide direct information about the carbon skeleton. Five distinct signals are expected, corresponding to the three carbons of the pyrazole ring and the two carbons of the ethanol side chain. The carbon atom attached to the iodine (C4) will exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group.

-

C-H stretching vibrations for the pyrazole ring and the alkyl chain in the region of 2850-3150 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrazole ring around 1400-1600 cm⁻¹.

-

C-O stretching of the primary alcohol around 1050-1150 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 238. The fragmentation pattern will likely involve the loss of the ethanol side chain or cleavage of the pyrazole ring, providing further structural information.

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step process, typically starting from a commercially available pyrazole derivative. The general synthetic strategy involves the N-alkylation of 4-iodopyrazole with a suitable two-carbon synthon bearing a protected hydroxyl group, followed by deprotection.

Synthetic Workflow

References

- 1. chembk.com [chembk.com]

- 2. This compound : 연구용시약 아펙스 [apextraders.co.kr]

- 3. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

A Technical Guide to 2-(4-Iodo-1H-pyrazol-1-yl)ethanol: A Versatile Building Block for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1][2] Its functionalization is a critical strategy for modulating biological activity, selectivity, and pharmacokinetic profiles. This technical guide focuses on 2-(4-Iodo-1H-pyrazol-1-yl)ethanol , a highly valuable and versatile synthetic intermediate. The presence of a reactive carbon-iodine bond at the C4-position, combined with an N-hydroxyethyl group, makes this molecule a strategic building block for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other targeted therapeutics.[3] This document provides an in-depth analysis of its properties, synthesis, and core applications, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of Iodopyrazoles

Heterocyclic compounds containing nitrogen are foundational to drug discovery.[4] Among them, the pyrazole ring is a "privileged scaffold," appearing in drugs with anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][5] The strategic introduction of substituents onto the pyrazole core is paramount for tuning its interaction with biological targets.

This compound (Figure 1) emerges as a particularly powerful building block for several key reasons:

-

Reactive Iodo Group : The carbon-iodine (C-I) bond at the 4-position is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions.[6] This facilitates the efficient and predictable formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions.[6]

-

N-Hydroxyethyl Substituent : The ethanol group at the N1 position offers a secondary point for chemical modification. It can be used to improve solubility, act as a handle for further derivatization, or participate in intramolecular cyclization reactions to build fused ring systems.

-

Vectorial Synthesis : The distinct reactivity of the C-I bond and the N-hydroxyethyl group allows for a controlled, stepwise elaboration of the molecular structure, providing precise control over the final architecture.

This guide will explore the synthetic utility of this reagent, focusing on its application in robust and scalable cross-coupling methodologies.

Physicochemical and Structural Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 1408334-75-7 | [7] |

| Molecular Formula | C₅H₇IN₂O | [7] |

| Molecular Weight | 238.03 g/mol | [7] |

| Appearance | Off-white to pale yellow solid | Estimated[1] |

| Solubility | Soluble in organic solvents (DMF, DMSO, chlorinated solvents) | Estimated[1][8] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from commercially available pyrazole.

Step 1: N-Alkylation. Pyrazole is first N-alkylated using a suitable 2-carbon electrophile, such as 2-bromoethanol, in the presence of a base to yield 2-(1H-pyrazol-1-yl)ethanol.

Step 2: Electrophilic Iodination. The resulting N-substituted pyrazole undergoes regioselective electrophilic iodination at the C4-position.[9] Common iodinating reagents include N-Iodosuccinimide (NIS) or a combination of molecular iodine with an oxidant like Ceric Ammonium Nitrate (CAN).[10]

Core Application: A Hub for Cross-Coupling Reactions

The primary utility of this compound is as an electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient bond formation, making it an invaluable tool for constructing diverse molecular libraries.[3][6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most robust methods for creating carbon-carbon bonds between the pyrazole C4-position and various aryl or heteroaryl groups.[11] This is particularly relevant in the synthesis of kinase inhibitors, where a bi-aryl scaffold is often required for binding to the ATP pocket of the enzyme.[3]

Mechanism Insight: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyrazole.

-

Transmetalation: The organic group is transferred from the boronic acid/ester to the palladium center.

-

Reductive Elimination: The newly coupled product is released, regenerating the Pd(0) catalyst.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general example adapted from established methodologies for coupling iodopyrazoles.[3]

-

Reaction Setup: In a flame-dried reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[3][6]

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe.

-

Heating: Heat the reaction mixture to 80-120 °C for 2-18 hours, monitoring progress by TLC or LC-MS.[6]

-

Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[6][11]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the synthesis of 4-alkynylpyrazoles by reacting this compound with a terminal alkyne.[12] This reaction is catalyzed by a combination of palladium and copper(I) salts.[13][14] The resulting alkynylpyrazoles are versatile intermediates themselves, suitable for further transformations like cycloadditions or as precursors for fused heterocyclic systems.[13]

General Conditions:

-

Catalysts: A palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13]

-

Base: An amine base, such as triethylamine (Et₃N), which often serves as the solvent as well.[6]

-

Solvent: DMF or THF can also be used.[13]

-

Temperature: Typically proceeds at room temperature to moderate heat.[12]

Buchwald-Hartwig Amination and C-O Coupling

Beyond C-C bond formation, this compound is an excellent substrate for creating C-N and C-O bonds.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the pyrazole with primary or secondary amines, providing direct access to 4-aminopyrazole derivatives, another important pharmacophore.[5][6]

-

Copper-Catalyzed C-O Coupling: The direct alkoxylation of 4-iodopyrazoles can be achieved using a copper(I) iodide (CuI) catalyst in the presence of a suitable ligand (e.g., a phenanthroline derivative) and a base.[15][16] This method allows for the synthesis of 4-alkoxypyrazoles, which have demonstrated biological activities such as inhibiting liver alcohol dehydrogenase.[15]

Case Study: Application in Kinase Inhibitor Synthesis

The JAK-STAT signaling pathway is a critical regulator of immune response, and its dysregulation is linked to autoimmune diseases and cancers.[3] Many small molecule inhibitors targeting Janus Kinases (JAKs) feature a substituted pyrazole core. The synthesis of these complex molecules often leverages the Suzuki-Miyaura coupling of a 4-iodopyrazole intermediate to introduce key side chains necessary for high potency and selectivity.[3][17] For example, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a structurally related building block, is a key intermediate in the synthesis of the ALK and ROS1 inhibitor Crizotinib.[17]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete handling and disposal information.

Conclusion and Future Outlook

This compound is a potent and versatile chemical building block, offering researchers a reliable and efficient entry point for the synthesis of diverse and complex pyrazole-containing molecules. Its predictable reactivity in a range of robust cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, makes it an indispensable tool in modern drug discovery and medicinal chemistry. As the demand for novel, highly specific targeted therapies continues to grow, the strategic application of well-designed intermediates like this will remain critical to advancing the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Substituted Pyrazoles: From Historical Discovery to Modern Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its enduring relevance stems from a rich history of synthetic innovation, beginning with its discovery in the 19th century. This guide provides a comprehensive exploration of the discovery and evolution of substituted pyrazole synthesis. We delve into the foundational Knorr synthesis, examining its mechanism, enduring utility, and inherent challenges. We then traverse the landscape of modern synthetic advancements, including high-efficiency multicomponent reactions (MCRs), elegant [3+2] cycloaddition strategies, and the precision of transition-metal-catalyzed C-H functionalization. Through detailed mechanistic explanations, step-by-step experimental protocols, and a case study on the industrial synthesis of the blockbuster drug Celecoxib, this guide offers field-proven insights into the causal relationships behind experimental design. It is structured to serve as a technical resource for professionals seeking to leverage both classical and contemporary methods in the synthesis of novel pyrazole-containing molecules.

The Genesis of Pyrazole Chemistry: The Knorr Synthesis (1883)

The history of pyrazole synthesis is inextricably linked to the German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, Knorr discovered that the reaction between ethyl acetoacetate (a β-ketoester) and phenylhydrazine produced a new five-membered heterocycle.[1] This seminal discovery, now known as the Knorr Pyrazole Synthesis , became the first and most fundamental method for constructing the pyrazole ring.[2][3] The reaction involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative, typically under acidic or neutral conditions.[4][5]

The reaction's power lies in its simplicity and the ready availability of the starting materials. Because the resulting pyrazole ring is aromatic and highly stable, these reactions are often high-yielding.[4] This method was instrumental in the development of early synthetic drugs, including Antipyrine (Phenazone), a widely used analgesic and antipyretic synthesized by Knorr shortly after his initial discovery.[1][6]

The Knorr Synthesis: Mechanistic Insights

The mechanism of the Knorr synthesis is a classic acid-catalyzed cyclocondensation. The causality of the steps is dictated by the relative reactivity of the functional groups.

-

Initial Condensation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. In the case of an unsymmetrical dicarbonyl, such as a β-ketoester, this attack preferentially occurs at the more electrophilic ketone carbonyl over the less reactive ester carbonyl. This forms a hydrazone intermediate.[4][7]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group.[7]

-

Dehydration: The resulting cyclic intermediate, a hydroxyl-dihydropyrazole, readily undergoes dehydration under the reaction conditions to eliminate a molecule of water.

-

Aromatization: This dehydration step results in the formation of the stable, aromatic pyrazole ring.[5]

A significant challenge in the Knorr synthesis, especially with substituted hydrazines and unsymmetrical 1,3-dicarbonyls, is the control of regioselectivity . The initial condensation can potentially occur at either of the two carbonyl groups, leading to a mixture of two regioisomeric pyrazole products.[7] Modern methodologies often employ specific catalysts or carefully chosen substrates to direct the reaction toward a single desired isomer.

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Classic Knorr Synthesis of a Pyrazolone

This protocol details the synthesis of 3-methyl-1-phenyl-5-pyrazolone, the core structure first synthesized by Knorr, from ethyl acetoacetate and phenylhydrazine.[1]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Diethyl ether

-

Ethanol (for recrystallization)

Procedure:

-

Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note: The initial mixing can be exothermic and should be done with caution.[3]

-

Heating: Heat the reaction mixture under reflux for 1 hour. The mixture will become a viscous syrup.[3]

-

Isolation: After 1 hour, remove the heat source and allow the flask to cool. Place the flask in an ice bath to cool the syrup completely.

-

Crystallization: Add a small volume of cold diethyl ether to the syrup and stir or scratch the inside of the flask vigorously with a glass rod to induce crystallization.

-